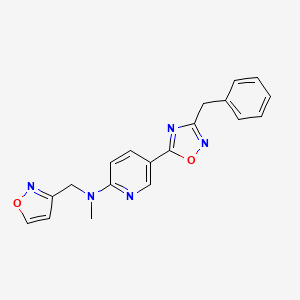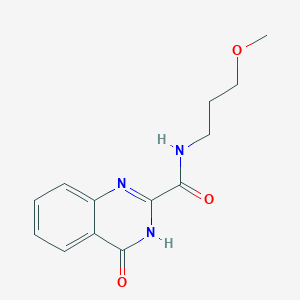![molecular formula C19H20IN3O4 B6073767 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide](/img/structure/B6073767.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and iodo functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-iodo-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with butanediamide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The iodo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under mild conditions to replace the iodo group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This feature sets it apart from other similar compounds and enhances its versatility in chemical synthesis and biological applications .
Propriétés
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O4/c1-12-9-14(20)4-5-15(12)22-18(25)7-8-19(26)23-21-11-13-3-6-16(24)17(10-13)27-2/h3-6,9-11,24H,7-8H2,1-2H3,(H,22,25)(H,23,26)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGVJNMCOLDMU-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6073689.png)
![5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)


![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)

methanone](/img/structure/B6073761.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B6073778.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B6073799.png)
